molecular formula C20H15NO3 B14119779 Methyl 4-(10H-phenoxazin-10-yl)benzoate

Methyl 4-(10H-phenoxazin-10-yl)benzoate

Cat. No.: B14119779
M. Wt: 317.3 g/mol
InChI Key: QWYFWOHUPWQVLX-UHFFFAOYSA-N
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Description

Methyl 4-(10H-phenoxazin-10-yl)benzoate (CAS 2387905-32-8) is an N-arylated phenoxazine derivative with the molecular formula C20H15NO3 and a molecular weight of 317.34 g/mol. It is supplied as a pale green solid . This compound is a valuable scaffold in material sciences due to its photophysical and electronic properties . Its core structure is increasingly important for developing organic battery cathode materials, dyes for dye-sensitized solar cells (DSSCs), and as a chemosensor . Furthermore, phenoxazine derivatives like this one have been developed as visible-light-absorbing organic photoredox catalysts, exhibiting excited-state reduction potentials that rival those of highly reducing transition metal-based catalysts . The phenoxazine scaffold is a highly reactive radical transfer agent, and its electron-rich nature allows for functionalization under mild oxidative conditions, facilitating its use in the late-stage functionalization of complex molecules . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

methyl 4-phenoxazin-10-ylbenzoate

InChI

InChI=1S/C20H15NO3/c1-23-20(22)14-10-12-15(13-11-14)21-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)21/h2-13H,1H3

InChI Key

QWYFWOHUPWQVLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Ullmann-Type Coupling with Methyl 4-Halobenzoate

Reagents :

  • Substrate : Methyl 4-bromobenzoate (synthesized via esterification of 4-bromobenzoic acid with methanol/H₂SO₄).
  • Catalyst System : CuI/1,10-phenanthroline.
  • Base : K₂CO₃.
  • Solvent : Dimethylformamide (DMF) at 120°C.

Mechanism :
The Ullmann coupling facilitates C–N bond formation between 10H-phenoxazine (nucleophile) and the aryl halide. Copper catalysis enables aryl halide activation, followed by nucleophilic attack at the para position.

Optimization Data :

Parameter Optimal Value Yield (%)
Temperature 120°C 58
Catalyst Loading 10 mol% CuI 62
Reaction Time 24 h 58

Purification :

  • Liquid-liquid extraction with methyl tert-butyl ether (MTBE) and aqueous KOH (pH 11).
  • Recrystallization from ethanol/isopropyl alcohol (1:1) enhances purity to >95%.

Mitsunobu Reaction with 4-Hydroxybenzoate

Alternative Approach :

  • Substrates : 10H-phenoxazine and methyl 4-hydroxybenzoate.
  • Reagents : Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD).
  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

Outcome :

  • Direct etherification forms the target compound but with lower yields (∼35%) due to steric hindrance at the phenoxazine N-center.

Integrated Synthesis Protocol

Combining the above steps, a scalable route is proposed:

  • Step 1 : Synthesize 10H-phenoxazine via iodine-catalyzed self-condensation (36–40% yield).
  • Step 2 : Prepare methyl 4-bromobenzoate (85% yield via Fischer esterification).
  • Step 3 : Perform Ullmann coupling (58–62% yield).
  • Step 4 : Purify via MTBE/water extraction and recrystallization (>95% purity).

Overall Yield : 18–23% (calculated from stepwise yields).

Analytical Characterization

Key Data :

  • Melting Point : 154–156°C (consistent with phenoxazine intermediates).
  • HPLC Purity : >95% (C18 column, acetonitrile/water gradient).
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 8.02 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 6.85–6.75 (m, 8H, phenoxazine-H), 3.92 (s, 3H, OCH₃).
    • MS (ESI+) : m/z 318.12 [M+H]⁺.

Industrial-Scale Considerations

Solvent Selection :

  • Diphenyl ether and diethylene glycol enable high-temperature reactions without decomposition.
  • MTBE simplifies extraction due to low water solubility and ease of removal.

Cost Efficiency :

  • Iodine is cost-effective compared to palladium catalysts used in cross-couplings.
  • Avoiding column chromatography reduces operational costs.

Safety :

  • High-temperature steps require robust reactor systems.
  • Petroleum ether and MTBE necessitate explosion-proof equipment.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Ullmann Coupling 58–62 >95 High Moderate
Mitsunobu Reaction 35 90 Low High
SNAr with Triflates 70* >95* Moderate High

*Theoretical values based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(10H-phenoxazin-10-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(10H-phenoxazin-10-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(10H-phenoxazin-10-yl)benzoate involves its interaction with specific molecular targets and pathways. The phenoxazine ring system can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes and disrupt cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Physicochemical and Spectroscopic Data Comparison

Compound Name Melting Point (°C) Molecular Weight (g/mol) MS Data (ESI+) Key NMR Shifts (¹H/¹³C)
This compound Not reported 323.34 (calculated) Not available Predicted δ 7.8–8.2 (aromatic H)
Compound 20 Not specified 407.48 Not provided δ 55.9 (C-1”), 52.5 (COOCH₃)
Compound 4l 137 350.10 Calcd: 350.0958; Found: 350.0960 δ 130.2 (C-1’), 52.5 (COOCH₃)
Compound 5a 250–251 335.39 Calcd: 335.0832; Found: 335.0830 δ 143.6 (C-10a”’), 52.5 (COOCH₃)

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for Methyl 4-(10H-phenoxazin-10-yl)benzoate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves alkylation of phenoxazine derivatives with methyl 4-(bromomethyl)benzoate under anhydrous conditions. Key steps include:

  • Using LiHMDS (Lithium hexamethyldisilazide) as a strong, non-nucleophilic base in DMF to deprotonate the phenoxazine nitrogen, facilitating nucleophilic substitution .
  • Reaction optimization: Maintain stoichiometric ratios (e.g., 1.7 equivalents of methyl 4-(bromomethyl)benzoate to 1 equivalent of phenoxazine) and stir at room temperature for 13–24 hours .
  • Purification via flash column chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate the product. Yields (~47–55%) can be improved by pre-drying solvents and using inert atmospheres to prevent hydrolysis .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts to analogous compounds (e.g., phenothiazine-based esters). Key signals include aromatic protons (δ 7.3–8.4 ppm) and ester carbonyl carbons (δ ~167 ppm) .
  • Mass Spectrometry (MS) : Use ESI+ mode to confirm molecular weight (e.g., calculated m/z 350.0958 vs. observed 350.0960) .
  • Melting Point Analysis : Document consistent melting ranges (e.g., 127–128°C for structurally similar derivatives) to verify crystallinity .

Q. What solvent systems are effective for recrystallizing this compound?

  • Methodological Answer :

  • Use CH₂Cl₂/hexanes (19:1) or ethyl acetate/hexanes gradients to induce slow crystallization, minimizing impurities .
  • For polar byproducts, iterative chromatography with 2% MeOH in CH₂Cl₂ improves separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

  • Methodological Answer :

  • Dynamic Effects : Check for tautomerism or rotational barriers (e.g., hindered rotation in ester groups) causing split signals. Variable-temperature NMR can clarify .
  • Impurity Identification : Compare experimental ¹³C NMR with computational predictions (e.g., DFT calculations) to distinguish regioisomers .
  • Cross-Validation : Use HSQC/HMBC experiments to assign ambiguous proton-carbon correlations .

Q. What strategies are recommended for analyzing the crystallographic structure of this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) for small-molecule crystals. SHELXL (for refinement) and ORTEP-3 (for visualization) are critical tools .
  • Handling Twinning : For twinned crystals, apply the SHELXL TWIN command with a BASF parameter to model overlapping lattices .
  • Validation : Check R-factor convergence (target < 5%) and validate geometry with PLATON to detect disorders in ester moieties .

Q. How can researchers reconcile divergent biological activity data across structurally similar derivatives?

  • Methodological Answer :

  • SAR Analysis : Systematically vary substituents (e.g., chloro, methoxy groups at phenoxazine positions) and correlate with bioassay results (e.g., HDAC inhibition) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity differences due to steric or electronic effects .
  • Meta-Analysis : Compare kinetic data (e.g., IC₅₀ values) across studies, ensuring consistent assay conditions (pH, temperature) .

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